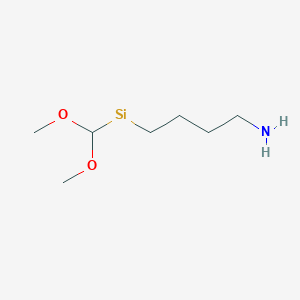
CID 57207877
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethoxymethyl)silyl]butan-1-amine is an organosilicon compound that features a silicon atom bonded to a butan-1-amine group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethoxymethyl)silyl]butan-1-amine typically involves the reaction of butan-1-amine with a dimethoxymethylsilane derivative. One common method is the hydrosilylation of an allylamine with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 4-[(Dimethoxymethyl)silyl]butan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethoxymethyl)silyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkoxides (e.g., sodium methoxide) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated or alkoxylated products.
Scientific Research Applications
4-[(Dimethoxymethyl)silyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Dimethoxymethyl)silyl]butan-1-amine involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. This property is exploited in organic synthesis to protect amine groups and in materials science to enhance the stability and functionality of silicone-based materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]butan-1-amine
- 4-tert-Butyldimethylsiloxy-1-butanol
- 4-Amino-1-butanol, TMS derivative
Uniqueness
4-[(Dimethoxymethyl)silyl]butan-1-amine is unique due to its combination of a silicon atom with methoxy and amine groups. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H17NO2Si |
|---|---|
Molecular Weight |
175.30 g/mol |
InChI |
InChI=1S/C7H17NO2Si/c1-9-7(10-2)11-6-4-3-5-8/h7H,3-6,8H2,1-2H3 |
InChI Key |
RRQLCZSNMIDEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















